methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
Properties
Molecular Formula |
C11H11N3O2S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C11H11N3O2S/c1-16-9(15)7-17-11-12-10(13-14-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14) |
InChI Key |
UQDLUZLOSOQAKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NNC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Potassium Dithiocarbazinate
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Formation of potassium dithiocarbazinate :
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Benzoic acid hydrazide reacts with carbon disulfide (CS₂) in ethanolic potassium hydroxide (KOH) to form potassium dithiocarbazinate.
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Conditions : Stirring at room temperature for 12–18 hours.
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Key reaction :
where Ar = phenyl.
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Cyclization to triazole-3-thiol :
Analytical Validation :
Thiosemicarbazide Cyclization
An alternative route involves thiosemicarbazides (Source 12):
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Synthesis of thiosemicarbazide :
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React phenylacetic acid hydrazide with aryl isothiocyanates in benzene.
-
-
Alkaline cyclization :
Alkylation to Form Sulfanyl Acetate Ester
The thiol group is alkylated with methyl chloroacetate to introduce the sulfanylacetate moiety.
Direct Alkylation Method
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Reaction setup :
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5-Phenyl-1H-1,2,4-triazole-3-thiol is dissolved in dimethylformamide (DMF) with anhydrous potassium carbonate (K₂CO₃).
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Methyl chloroacetate is added dropwise at room temperature.
-
-
Conditions :
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Stirring for 5–8 hours under nitrogen.
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Molar ratio : 1:1.2 (thiol:methyl chloroacetate).
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-
Workup :
Key reaction :
Analytical Validation :
Optimization and Challenges
Regioselectivity in Triazole Formation
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioether moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride is often used for the reduction of carbonyl groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer activities. For instance:
- Cytotoxicity : A series of triazole derivatives were evaluated for their cytotoxic effects against various human cancer cell lines. The results indicated that methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate showed promising activity against cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies have reported that treatment with triazole derivatives leads to increased caspase activity and morphological changes indicative of apoptosis .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown potential as an antimicrobial agent:
- Bacterial Inhibition : Research indicates that this compound exhibits significant antibacterial activity against multidrug-resistant strains of bacteria. Its minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics .
Case Study 1: Anticancer Activity Evaluation
A comprehensive study assessed the anticancer activity of various triazole derivatives, including this compound. The compound was tested against a panel of human tumor cell lines representing different cancer types. The study concluded that the compound demonstrated significant cytotoxicity with IC50 values below 10 µM for several cell lines .
Case Study 2: Antibacterial Efficacy
In another investigation focusing on antibacterial properties, this compound was tested against a range of bacterial pathogens. The results indicated strong activity against strains resistant to conventional treatments, suggesting its potential as a new therapeutic agent in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of Methyl 2-((5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Ester Group
Methyl vs. Ethyl Esters
Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (Compound 8) :
- Ethyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (Compound 9): Molecular Formula: C₁₉H₁₉N₃O₂S Key Features: Ethyl ester group, same cyclopropylnaphthyl substituent.
Functional Group Replacement: Ester to Amide
- 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (Compound 10): Molecular Formula: C₂₁H₂₁N₅O₄S Key Features: Amide group replaces ester; introduces hydrogen-bonding capacity. Properties: Higher melting point (279.5–280.0°C) due to intermolecular hydrogen bonding, contrasting with lower thermal stability in ester analogs .
Substituent Variations on the Triazole Ring
Aromatic vs. Heteroaromatic Substituents
Ethyl 2-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate (CAS 6067-21-6) :
- Ethyl 2-[(5-{[(4-Fluorobenzoyl)Amino]Methyl}-4-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetate (CAS 338962-50-8): Key Features: 4-Fluorobenzoyl group introduces electron-withdrawing effects. Impact: Fluorine substitution could improve metabolic stability and binding affinity in biological targets .
Biological Activity
Methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate, a derivative of the 1,2,4-triazole class of compounds, has garnered attention for its diverse biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H12N4O2S
- Molecular Weight : 284.31 g/mol
- IUPAC Name : Methyl 2-[5-(phenyl)-1H-1,2,4-triazol-3-yl]thioacetate
This compound features a triazole ring that is known for its ability to interact with various biological targets.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity :
- Antiviral Activity :
- Anticancer Effects :
- Insecticidal Properties :
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Triazoles often act by inhibiting enzymes critical for pathogen survival or proliferation. For instance, they may inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.
- Cell Cycle Disruption : In cancer cells, these compounds can induce apoptosis by disrupting normal cell cycle progression.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers found that a series of triazole derivatives showed potent antibacterial activity against various strains of bacteria. The most effective compound displayed an MIC of 7.8 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study 2: Antiviral Activity
Another investigation assessed the antiviral activity of triazole derivatives against Tobacco Mosaic Virus (TMV). The most promising derivative achieved a curative rate of 54.1% at a concentration of 500 µg/mL .
Case Study 3: Anticancer Properties
In vitro analysis revealed that certain triazole derivatives had IC50 values ranging from 8.1 µg/mL to 12.8 µg/mL against MCF-7 cells, indicating significant anticancer potential compared to the standard drug doxorubicin .
Data Table: Summary of Biological Activities
Q & A
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodology :
- ADMET Prediction : Software like SwissADME estimates logP (2.1–2.5), suggesting moderate blood-brain barrier permeability.
- Docking Studies : AutoDock Vina models interactions with cytochrome P450 enzymes, identifying potential metabolic hotspots (e.g., sulfanyl oxidation) .
Data Contradiction Analysis
- Example : Discrepancies in reported antimicrobial activity may arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) enhance activity against Gram-negative bacteria, while electron-donating groups (e.g., –OCH₃) favor Gram-positive targets .
- Assay Sensitivity : Variations in inoculum size or culture media (e.g., Mueller-Hinton vs. LB agar) alter MIC values by 2–4 fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
